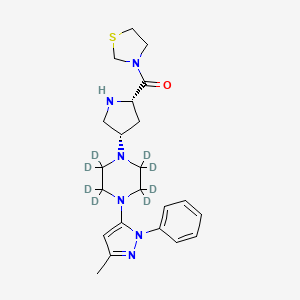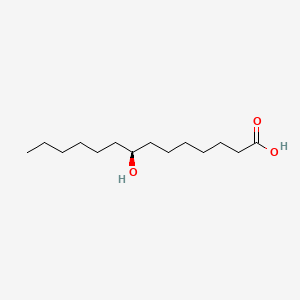
Ténéligliptine D8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Teneligliptin D8 is a deuterated form of Teneligliptin, a pharmaceutical drug used for the treatment of type 2 diabetes mellitus. . Teneligliptin D8 is specifically designed to have improved pharmacokinetic properties by replacing certain hydrogen atoms with deuterium, which can enhance the drug’s stability and efficacy.
Applications De Recherche Scientifique
Teneligliptin D8 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the effects of deuterium substitution on drug stability and reactivity.
Biology: Investigated for its potential effects on various biological pathways and its interactions with different enzymes.
Mécanisme D'action
Target of Action
Teneligliptin D8 primarily targets the enzyme known as dipeptidyl peptidase-4 (DPP-4) . This enzyme plays a crucial role in the degradation of incretin hormones, namely glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) . These hormones are integral to the regulation of blood sugar levels, particularly after meals .
Mode of Action
The interaction of Teneligliptin D8 with its target, DPP-4, results in the inhibition of this enzyme . This inhibition slows down the degradation of incretin hormones, leading to increased and prolonged levels of active GLP-1 and GIP . The elevated levels of these hormones stimulate the pancreatic beta cells to produce insulin, which in turn helps to regulate blood sugar levels .
Biochemical Pathways
The primary biochemical pathway affected by Teneligliptin D8 is the incretin pathway . By inhibiting DPP-4, Teneligliptin D8 prevents the breakdown of incretin hormones, leading to increased insulin secretion and decreased glucagon secretion . This results in a reduction of blood glucose levels .
Pharmacokinetics
Teneligliptin D8 exhibits unique pharmacokinetic properties. It is metabolized by cytochrome P450 (CYP) 3A4 and flavin-containing monooxygenase 3 (FMO3), or excreted from the kidney in an unchanged form . This contributes to the high bioavailability of Teneligliptin D8, ensuring its effective action in the body .
Result of Action
The molecular and cellular effects of Teneligliptin D8’s action primarily involve the regulation of blood glucose levels . By inhibiting DPP-4 and thereby increasing the levels of active incretin hormones, Teneligliptin D8 stimulates the production of insulin . This leads to improved control of blood glucose levels, particularly after meals . Additionally, Teneligliptin D8 has been shown to activate beta-cell function and decrease insulin resistance .
Analyse Biochimique
Biochemical Properties
Teneligliptin D8 interacts with the DPP-4 enzyme, which is widely distributed throughout the body . This enzyme rapidly inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) . Thus, the incretins stimulate the pancreatic beta cells to produce insulin .
Cellular Effects
In the context of cellular effects, Teneligliptin D8 influences cell function by modulating the activity of the DPP-4 enzyme and thereby affecting the levels of incretin hormones . This can have an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, Teneligliptin D8 exerts its effects by binding to the DPP-4 enzyme and inhibiting its activity . This leads to an increase in the levels of incretin hormones, which in turn stimulate the production of insulin .
Temporal Effects in Laboratory Settings
It has been observed that Teneligliptin D8 treatment is associated with significant improvements in fasting plasma glucose (FPG) levels and homeostasis model assessment (HOMA) parameters .
Dosage Effects in Animal Models
It has been observed that Teneligliptin D8 treatment is associated with weight gain .
Metabolic Pathways
Teneligliptin D8 is involved in the incretin hormone pathway, where it interacts with the DPP-4 enzyme . This interaction can affect metabolic flux and metabolite levels .
Transport and Distribution
Given its role as a DPP-4 inhibitor, it is likely that it interacts with transporters or binding proteins associated with this enzyme .
Subcellular Localization
Given its role as a DPP-4 inhibitor, it is likely that it is localized to the same compartments or organelles as this enzyme .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Teneligliptin D8 involves multiple steps, starting from the preparation of key intermediates. The process typically includes the following steps:
Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring, which is a crucial component of the Teneligliptin structure.
Piperazine Derivative Formation: The next step involves the formation of a piperazine derivative, which is then coupled with the pyrazole ring.
Introduction of the Thiazolidine Ring:
Industrial Production Methods
Industrial production of Teneligliptin D8 follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the consistency and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Teneligliptin D8 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce dehydrogenated compounds .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sitagliptin: Another dipeptidyl peptidase-4 inhibitor used for the treatment of type 2 diabetes mellitus.
Saxagliptin: Similar to Sitagliptin, it inhibits the dipeptidyl peptidase-4 enzyme and is used in diabetes management.
Vildagliptin: Another member of the gliptin class, used for controlling blood glucose levels in diabetic patients.
Uniqueness
Teneligliptin D8 is unique due to its deuterium substitution, which enhances its pharmacokinetic properties. This modification can lead to improved drug stability, reduced metabolism, and potentially longer-lasting effects compared to its non-deuterated counterparts .
Propriétés
IUPAC Name |
[(2S,4S)-4-[2,2,3,3,5,5,6,6-octadeuterio-4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6OS/c1-17-13-21(28(24-17)18-5-3-2-4-6-18)26-9-7-25(8-10-26)19-14-20(23-15-19)22(29)27-11-12-30-16-27/h2-6,13,19-20,23H,7-12,14-16H2,1H3/t19-,20-/m0/s1/i7D2,8D2,9D2,10D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGRQANOPCQRCME-POOPOPQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N2CCN(CC2)C3CC(NC3)C(=O)N4CCSC4)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1[C@H]2C[C@H](NC2)C(=O)N3CCSC3)([2H])[2H])([2H])[2H])C4=CC(=NN4C5=CC=CC=C5)C)([2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N6OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the purpose of using teneligliptin D8 in this research?
A1: Teneligliptin D8 serves as an internal standard in the LC-MS/MS method. [] Internal standards are crucial in analytical chemistry to improve the accuracy and reliability of quantitative measurements. They help correct for variations during sample preparation and analysis.
Q2: How does the method differentiate between teneligliptin and teneligliptin D8?
A2: The method utilizes mass spectrometry (MS/MS) for detection and quantification. Teneligliptin and teneligliptin D8 have different masses due to the presence of deuterium isotopes in teneligliptin D8. The MS/MS method can distinguish these mass differences, allowing for the specific measurement of each compound even when present in the same sample. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Periplogenin 3-[O-beta-glucopyranosyl-(1-->4)-beta-sarmentopyranoside]](/img/structure/B591409.png)



![[3,4,5,12,21,22,23-Heptahydroxy-13-[(5-hydroxy-4-oxo-2-phenyl-2,3-dihydrochromen-7-yl)oxy]-8,18-dioxo-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-11-yl] 3,4,5-trihydroxybenzoate](/img/structure/B591415.png)
